Oxysonium
Description
Oxysonium is a term that appears in two distinct chemical contexts:
- As a reaction intermediate: In methanol-to-olefins (MTO) catalysis over SAPO-34 zeolite, the "this compound ylide mechanism" is proposed as a pathway for forming the first C–C bond from methanol or dimethyl ether (DME). This mechanism involves a positively charged oxygen species (likely an oxonium-type intermediate) stabilized as an ylide (a molecule with adjacent positive and negative charges) .
- As a pharmaceutical compound: this compound iodide (奥索碘铵) is listed as a quaternary ammonium salt in Japanese pharmaceutical registries, though its specific therapeutic application remains unclear from the evidence .
This article focuses on comparing this compound with structurally and functionally related compounds, leveraging available research data.
Properties
CAS No. |
24869-49-6 |
|---|---|
Molecular Formula |
C18H27O3S+ |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-dimethylsulfanium |
InChI |
InChI=1S/C18H27O3S/c1-22(2)14-13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16,20H,4,7-8,11-14H2,1-2H3/q+1 |
InChI Key |
PMFZALLSVLZXMR-UHFFFAOYSA-N |
SMILES |
C[S+](C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Canonical SMILES |
C[S+](C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxysonium ions can be synthesized through the protonation or alkylation of alcohols or ethers. For example, protonating methanol in acidic media produces a primary oxonium ion. Secondary oxonium ions are formed by protonating ethers, and tertiary oxonium ions, such as trimethyloxonium, are produced by alkylation .
Industrial Production Methods: In industrial settings, tertiary oxonium salts like triethyloxonium tetrafluoroborate are synthesized for use as alkylating agents. This compound is prepared by treating triphenylphosphinegold chloride with silver oxide in the presence of sodium tetrafluoroborate .
Chemical Reactions Analysis
Types of Reactions: Oxysonium ions undergo various chemical reactions, including:
Oxidation: this compound ions can be oxidized to form oxocarbenium ions.
Reduction: These ions can be reduced back to their parent alcohols or ethers.
Substitution: this compound ions can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide, cyanide, and azide ions.
Major Products:
Oxidation: Oxocarbenium ions.
Reduction: Alcohols or ethers.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Oxysonium ions have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis, particularly in the formation of esters and enol ethers.
Biology: Involved in the biosynthesis of natural products by red algae of the genus Laurencia.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Employed as alkylating agents in the production of various chemicals .
Mechanism of Action
The mechanism by which oxysonium ions exert their effects involves the formation of a positively charged oxygen atom that can act as an electrophile. This allows the this compound ion to participate in various chemical reactions, such as nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of carbocation intermediates .
Comparison with Similar Compounds
Oxonium Ion (H₃O⁺)
Quaternary Ammonium Salts (e.g., Ammonium Iodide)
Structural Comparison :
Compound Cation Core Anion Key Applications This compound Iodide R₃O⁺ I⁻ Pharmaceutical (unspecified) Ammonium Iodide NH₄⁺ I⁻ Expectorant, iodine supplementation - Functional Overlap : Both are iodide salts, but this compound iodide’s pharmacological role differs from ammonium iodide’s expectorant use.
Comparison with Functionally Similar Compounds
Catalytic Intermediates in MTO Reactions
The this compound ylide mechanism is one of several debated pathways for C–C bond formation. Key comparisons include:
Pharmaceutical Iodides
This compound iodide is grouped with other iodide-containing drugs, though its exact use is unspecified. Comparisons include:
- Functional Contrast: Unlike potassium iodide, this compound iodide’s quaternary ammonium structure suggests neuromuscular or anticholinergic activity, akin to oxyphenonium bromide .
Data Tables
Table 1: Structural Comparison of Oxygen-Centered Cations
| Compound | Formula | Charge | Key Context |
|---|---|---|---|
| Oxonium | H₃O⁺ | +1 | Acid-base chemistry |
| This compound Ylide | R₃O⁺–C⁻ | 0 (net) | Catalytic intermediate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
